4-Ethynyl-2-methylbenzoic acid
Overview
Description
4-Ethynyl-2-methylbenzoic acid is an organic compound with the molecular formula C10H8O2. It is a derivative of benzoic acid, featuring an ethynyl group at the 4-position and a methyl group at the 2-position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Bromination: The 4-position of the benzene ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Addition: Reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: Reagents like lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Major Products
Nitration: 4-Ethynyl-2-methyl-3-nitrobenzoic acid.
Reduction: 4-Ethynyl-2-methylbenzyl alcohol.
Oxidation: 4-Ethynyl-2-methylbenzaldehyde.
Scientific Research Applications
4-Ethynyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized aromatic compounds.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzoic acid: Lacks the methyl group at the 2-position.
2-Methylbenzoic acid: Lacks the ethynyl group at the 4-position.
4-Methylbenzoic acid: Lacks the ethynyl group and has a methyl group at the 4-position instead.
Uniqueness
4-Ethynyl-2-methylbenzoic acid is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This combination of functional groups allows for versatile applications in synthesis and research.
Properties
IUPAC Name |
4-ethynyl-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUMCTFMZLWBIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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